2-[4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
Description
This compound is a highly functionalized oligosaccharide derivative characterized by multiple hydroxyl and hydroxymethyl groups attached to oxolane (tetrahydrofuran) and oxane (pyranose) rings. Its structure includes a central oxolan-3-yloxy moiety substituted with a trihydroxyoxan-2-yl group and additional hydroxymethyl branches. The hydrate form indicates the presence of water molecules in its crystalline lattice, which may influence its solubility and stability.
Properties
IUPAC Name |
2-[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16.H2O/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17;/h5-17,19-29H,1-4H2;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXAVQUXSYFPDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate is a complex carbohydrate derivative, specifically a type of oligosaccharide known as Melezitose. This compound has garnered attention in various fields of research due to its potential biological activities.
The molecular formula for this compound is with a molecular weight of approximately 504.438 g/mol. The structure includes multiple hydroxyl groups that contribute to its solubility and reactivity in biological systems.
Antioxidant Activity
Research indicates that compounds with multiple hydroxyl groups exhibit significant antioxidant properties. These properties are crucial for neutralizing free radicals and reducing oxidative stress in cells. In vitro studies have shown that Melezitose can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Immunomodulatory Effects
Melezitose has been studied for its immunomodulatory effects. It has been shown to enhance the immune response by stimulating macrophage activity and increasing cytokine production. This property could be beneficial in developing therapies for immunocompromised conditions or enhancing vaccine efficacy .
Case Studies
- Antioxidant Efficacy : A study demonstrated that Melezitose exhibited a dose-dependent increase in antioxidant activity when tested against various oxidative stress models. The results indicated a significant reduction in lipid peroxidation markers in treated cells compared to controls.
- Cancer Cell Line Inhibition : In a comparative analysis of several carbohydrate derivatives, Melezitose showed promising results in inhibiting the proliferation of cancer cell lines. The IC50 values were significantly lower than those observed in untreated controls, suggesting effective cytotoxicity against malignant cells.
Research Findings
Chemical Reactions Analysis
Degradation Reactions
The compound’s stability and reactivity depend on its functional groups:
Glycosidic Bond Hydrolysis
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Conditions : Acidic (e.g., HCl) or enzymatic (e.g., glycosidases).
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Outcome : Cleavage of glycosidic linkages to release simpler sugars .
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Example : Breaking the bond between the oxane rings to yield monosaccharides or disaccharides.
Ester Hydrolysis
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Conditions : Alkaline (e.g., NaOH) or acidic (e.g., H₂SO₄).
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Outcome : Conversion of ester groups to carboxylic acids or hydroxyl groups.
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Relevance : If the compound contains ester-like bonds (e.g., prop-2-enoate), hydrolysis could yield carboxylic acids or alcohols .
Oxidation of Hydroxyls
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Conditions : Oxidizing agents (e.g., KMnO₄, HIO₄).
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Outcome : Conversion of hydroxyl groups to carbonyl (ketone) or carboxylic acid groups.
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Example : Oxidation of secondary hydroxyls to ketones or primary hydroxyls to carboxylic acids.
Enzymatic Transformations
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Glycosyltransferases : Potential role in biosynthesis, transferring glycosyl groups to form the compound.
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Glycosidases : Enzymatic cleavage of glycosidic bonds for degradation .
Additive Reactions
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Nucleophilic Attack : Hydroxyl groups could act as nucleophiles, reacting with electrophiles (e.g., acids, aldehydes).
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Radical Reactions : Possible involvement in oxidative stress or polymerization under radical conditions.
Research Findings and Challenges
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Natural Occurrence : The compound’s structural similarity to Glomeratose A (found in Polygala species) suggests it may be a plant-derived metabolite .
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Analytical Limitations : Direct data on reaction kinetics, thermodynamics, or catalytic pathways are scarce due to limited published studies.
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Future Directions : Experimental validation of hydrolysis, oxidation, and enzymatic reactivity is needed to confirm theoretical predictions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparison with analogous glycosides and polyhydroxy derivatives. Key similarities and differences are outlined below:
Table 1: Structural and Functional Comparison
Key Findings:
Backbone Similarity: Compounds sharing oxolane/oxane cores (e.g., the target compound and ’s "Compound 1") exhibit nearly identical NMR profiles in non-substituted regions, suggesting conserved conformational dynamics .
Substituent Impact : Acetylated derivatives () show reduced hydrogen-bonding capacity compared to the target compound’s hydroxyl-rich structure, directly affecting solubility and bioavailability .
Functional Group Diversity: The methoxy and dihydroxyethyl groups in ’s compound introduce radical-scavenging properties absent in the target compound, highlighting how minor substituent changes alter bioactivity .
Research Implications and Limitations
- Further studies using thermogravimetric analysis (TGA) or X-ray crystallography are recommended.
- NMR as a Tool : demonstrates that NMR chemical shift discrepancies in specific regions (e.g., positions 29–36) can pinpoint substituent locations without full structural resolution .
Preparation Methods
Biosynthetic and Enzymatic Synthesis
- Enzymatic Conversion : The preparation of melezitose hydrate commonly involves enzymatic synthesis from simpler sugars such as sucrose and glucose/fructose mixtures. Specific glycosyltransferases or transglycosidases catalyze the formation of the trisaccharide structure by transferring sugar moieties to form the characteristic glycosidic bonds.
- Microbial Fermentation : Certain microorganisms, including specific strains of bacteria and yeasts, produce melezitose as a metabolic product during carbohydrate metabolism. Controlled fermentation processes can be optimized to accumulate melezitose, which is then isolated and purified.
Chemical Synthesis Routes
- Stepwise Glycosylation : Chemical synthesis involves stepwise glycosylation reactions starting from monosaccharide units (e.g., glucose and fructose derivatives). Protecting groups are used to control regio- and stereoselectivity of glycosidic bond formation.
- Hydration Control : The hydrate form is typically obtained by crystallization from aqueous solvents under controlled humidity and temperature conditions, ensuring incorporation of water molecules into the crystal lattice.
Isolation and Purification
- Crystallization : The crude product from enzymatic or chemical synthesis is purified by recrystallization from water or aqueous alcohol mixtures, yielding white crystalline powder with defined hydrate content.
- Chromatographic Techniques : High-performance liquid chromatography (HPLC) and size-exclusion chromatography are employed to separate melezitose hydrate from other oligosaccharides and impurities.
- Drying and Storage : Due to its hygroscopic nature, drying under inert atmosphere and storage at room temperature in sealed containers are recommended to maintain stability.
Comparative Data Table of Preparation Parameters
| Preparation Method | Starting Materials | Key Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Enzymatic synthesis | Sucrose, glucose/fructose | pH 5-7, 30-40 °C, enzyme catalyst | 60-75 | >95 | Requires specific glycosyltransferase |
| Microbial fermentation | Carbohydrate media | Aerobic/anaerobic, 25-37 °C | 50-70 | ~90 | Strain-dependent, longer process |
| Chemical glycosylation | Protected monosaccharides | Multiple steps, inert atmosphere | 40-60 | >98 | Complex, requires purification steps |
| Crystallization & drying | Aqueous solution of crude product | Controlled temp & humidity | N/A | N/A | Hydrate form stabilized by water |
Research Findings and Optimization Insights
- Studies have shown that enzymatic synthesis offers higher regioselectivity and fewer side products compared to chemical synthesis, making it preferable for industrial-scale preparation.
- Optimization of fermentation parameters such as pH, temperature, and substrate concentration significantly affects melezitose yield and purity.
- Crystallization conditions, including solvent choice and drying atmosphere, critically influence the hydrate content and physical stability of the final product.
- Analytical characterization using NMR, mass spectrometry, and X-ray crystallography confirms the structural integrity and hydrate state of the compound.
Q & A
Basic: What experimental precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
Prioritize personal protective equipment (PPE) including safety goggles, nitrile gloves, and lab coats to avoid skin/eye contact. Ensure proper ventilation to minimize inhalation risks, as aerosol formation is possible during weighing or mixing. Store the compound in a sealed container under dry, ambient conditions to prevent hydrolysis or degradation . For spill management, use inert absorbents (e.g., vermiculite) and avoid water to limit environmental contamination .
Basic: Which spectroscopic techniques are suitable for structural elucidation of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for resolving its complex glycosidic linkages and hydroxyl group configurations. Pair this with High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. Polarimetry can validate optical activity due to its stereochemical complexity .
Basic: How can computational modeling predict its interaction with biological targets?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) can identify potential binding sites in enzymes like α-glucosidase, leveraging its polyhydroxy structure. Molecular Dynamics (MD) simulations (using GROMACS) assess stability in aqueous environments, while Density Functional Theory (DFT) calculations (via Gaussian) optimize electronic properties for reactivity predictions .
Advanced: How to resolve discrepancies in stability data across different experimental conditions?
Methodological Answer:
Contradictions may arise from variations in humidity, temperature, or solvent systems. Design controlled stability studies using Differential Scanning Calorimetry (DSC) to monitor thermal degradation thresholds (e.g., decomposition above 215°C) . Pair with High-Performance Liquid Chromatography (HPLC) to quantify degradation products under acidic/alkaline stress .
Advanced: What strategies validate its role in modulating glucose-regulating pathways?
Methodological Answer:
Use in vitro assays (e.g., α-amylase/α-glucosidase inhibition) to measure enzyme activity suppression. For in vivo validation, employ diabetic rodent models with oral glucose tolerance tests (OGTT). Transcriptomic profiling (RNA-seq) of liver tissues can identify downstream gene expression changes (e.g., GLUT4 upregulation) .
Advanced: How to address gaps in toxicological and ecotoxicological data for this compound?
Methodological Answer:
Conduct acute toxicity assays (OECD Guideline 423) using mammalian cell lines (e.g., HepG2) to determine IC₅₀ values. For ecotoxicity, perform Daphnia magna immobilization tests (OECD 202) and algal growth inhibition studies (OECD 201). Cross-reference with QSAR models (e.g., ECOSAR) to predict environmental persistence .
Advanced: What synthetic routes optimize yield while minimizing byproducts?
Methodological Answer:
Multi-step glycosylation (e.g., Koenigs-Knorr reaction) with protective groups (e.g., acetyl or benzyl) ensures regioselectivity. Monitor intermediates via Thin-Layer Chromatography (TLC) and optimize reaction conditions (e.g., BF₃·Et₂O catalysis) to reduce side reactions. Final deprotection with NaOMe/MeOH achieves >85% purity .
Advanced: How to design experiments probing its interaction with membrane transporters?
Methodological Answer:
Use Caco-2 cell monolayers to assess intestinal permeability (Papp values) via LC-MS quantification. Fluorescence-based assays (e.g., FRET) with labeled derivatives track real-time uptake in HEK293 cells expressing SGLT1/GLUT2. Competitive inhibition studies with phlorizin validate specificity .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
Methodological Answer:
Matrix interference from plasma proteins requires pre-treatment with protein precipitation (acetonitrile) or Solid-Phase Extraction (SPE). Ultra-HPLC (UHPLC) coupled with tandem MS (MS/MS) enhances sensitivity for low-concentration detection. Validate methods per ICH guidelines for linearity (R² > 0.995) and recovery (>90%) .
Advanced: How to integrate its structural motifs into carbohydrate-based drug design?
Methodological Answer:
Leverage its branched glycan core as a scaffold for glycomimetics. Modify hydroxyl groups via sulfation or phosphorylation to enhance solubility and receptor affinity. Use X-ray crystallography (e.g., PDB deposition) to resolve binding modes with lectins or immune receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
